molecular formula C17H17N3O4S B2922915 Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate CAS No. 1251610-03-3

Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate

Cat. No. B2922915
M. Wt: 359.4
InChI Key: GEAVHUMONZKJHB-UHFFFAOYSA-N
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Description

Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

A study by Mallesha et al. (2012) focused on the synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative effect against human cancer cell lines. Certain compounds demonstrated significant activity, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Interaction Studies

Shim et al. (2002) analyzed the molecular interactions of a specific antagonist with the CB1 cannabinoid receptor, providing a detailed view of its binding characteristics and potential implications for receptor function. This research highlights the importance of understanding molecular interactions for drug development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Screening of Hybrid Derivatives

Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, showcasing the synthesis process and the antimicrobial and antioxidant activities of these compounds. Their work illustrates the potential for creating new therapeutic agents through chemical synthesis (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Development of New Polyamides

Research by Faghihi and Mozaffari (2008) on the synthesis of new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines highlights the potential of these compounds in creating materials with specific properties, such as solubility in polar solvents. This could have implications for various industrial and research applications (Faghihi & Mozaffari, 2008).

Anticonvulsant and Antinociceptive Activity

Kamiński et al. (2016) synthesized a library of piperazinamides showing promising anticonvulsant properties. Their research points to the potential of such compounds in treating epilepsy and related disorders, marking an important step in the development of new therapeutic options (Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016).

Quantum Chemical Studies for CO2 Capture

Gangarapu et al. (2014) conducted quantum chemical studies on piperazines, focusing on improving post-combustion carbon dioxide capture. This research is pivotal for environmental science, offering insights into enhancing the efficiency of CO2 capture processes through chemical modifications (Gangarapu, Wierda, Marcelis, & Zuilhof, 2014).

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-13-4-3-11(14(7-13)23-2)9-18-15(21)8-16-19-20-17(24-16)12-5-6-25-10-12/h3-7,10H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAVHUMONZKJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

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